3-Amino-4-iodo-1H-pyrazole
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Overview
Description
3-Amino-4-iodo-1H-pyrazole is a heterocyclic compound with the empirical formula C3H4IN3 . It is a solid substance with a molecular weight of 208.99 . The compound is also known by its synonyms 4-Iodo-1H-pyrazol-3-amine and 4-Iodo-3-aminopyrazole .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-iodo-1H-pyrazole is represented by the SMILES stringNc1n[nH]cc1I
. The InChI key for the compound is CPVCVVMJPIOKMN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3-Amino-4-iodo-1H-pyrazole is a solid substance . It has a melting point range of 143-149 °C . The compound is classified as a heterocyclic building block .Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including 3-Amino-4-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
In the field of drug discovery, 3-Amino-4-iodo-1H-pyrazole and its derivatives can be used to develop new drugs . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
Pyrazoles are also used in agrochemistry . They can be used to develop new pesticides and other agrochemicals .
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds with various metals .
Synthesis of Biologically Active Compounds
4-Iodopyrazole, a related compound to 3-Amino-4-iodo-1H-pyrazole, is a valuable intermediate for the synthesis of biologically active compounds .
Indium-Mediated Synthesis of Heterobiaryls
4-Iodopyrazole has been used in an indium-mediated synthesis of heterobiaryls . This suggests that 3-Amino-4-iodo-1H-pyrazole could potentially be used in similar reactions.
Iodination Reactions
4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This indicates that 3-Amino-4-iodo-1H-pyrazole could potentially be used in similar iodination reactions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-iodo-1H-pyrazole is the respiratory system
Mode of Action
It is known that pyrazole derivatives can act as kinase inhibitors , suggesting that 3-Amino-4-iodo-1H-pyrazole might interact with its targets to inhibit their activity
Biochemical Pathways
Given its potential role as a kinase inhibitor , it could impact a variety of cellular processes regulated by kinases, such as cell growth, differentiation, and apoptosis.
Result of Action
Some pyrazole derivatives have shown significant inhibitory activity in vitro , suggesting that 3-Amino-4-iodo-1H-pyrazole might also exert notable effects at the molecular and cellular levels.
properties
IUPAC Name |
4-iodo-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCVVMJPIOKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510997 |
Source
|
Record name | 4-Iodo-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-iodo-1H-pyrazole | |
CAS RN |
81542-51-0 |
Source
|
Record name | 4-Iodo-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-IODO-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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